Physicochemical and Pharmacological Profiling of 4-Fluoro-4-phenylazepane Oxalate: A Technical Guide for CNS Drug Development
Physicochemical and Pharmacological Profiling of 4-Fluoro-4-phenylazepane Oxalate: A Technical Guide for CNS Drug Development
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the strategic modification of saturated nitrogen heterocycles is a foundational principle for optimizing pharmacokinetics and target engagement. 4-Fluoro-4-phenylazepane oxalate (CAS: 1803583-19-8) represents a highly specialized, conformationally flexible building block. As a ring-expanded analogue of the classic 4-phenylpiperidine pharmacophore, the azepane ring introduces unique spatial geometries, while the geminal fluorine substitution fundamentally alters the molecule's metabolic stability and basicity.
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, synthesis methodologies, and pharmacological utility of 4-fluoro-4-phenylazepane oxalate, designed for researchers and application scientists in medicinal chemistry.
Structural Rationale and Bioisosterism
The design of 4-fluoro-4-phenylazepane is rooted in solving two common liabilities in CNS drug development: metabolic vulnerability and conformational rigidity .
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The Azepane Ring Expansion: Traditional phenylpiperidines (e.g., pethidine, paroxetine) are ubiquitous in opioid and monoamine transporter ligands[1]. However, the 6-membered piperidine ring is largely restricted to a chair conformation. Expanding to a 7-membered azepane ring introduces a higher degree of conformational flexibility (twist-chair and boat-chair transitions). This flexibility allows the pendant phenyl ring to access novel spatial vectors within the binding pockets of target receptors, often leading to differentiated subtype selectivity[2].
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Fluorine Substitution at C4: The tertiary benzylic carbon (C4) in phenyl-heterocycles is highly susceptible to cytochrome P450-mediated oxidative metabolism. Introducing a highly electronegative fluorine atom at this position effectively blocks this metabolic liability. Furthermore, via strong inductive electron withdrawal (-I effect), the C4-fluorine significantly lowers the pKa of the azepane nitrogen. This modulation increases the fraction of the un-ionized free base at physiological pH (7.4), thereby enhancing blood-brain barrier (BBB) permeability.
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The Oxalate Salt Form: Basic secondary amines frequently form hygroscopic hydrochloride salts. Utilizing oxalic acid to form a 1:1 oxalate salt dramatically increases the crystal lattice energy. This results in a highly crystalline, non-hygroscopic solid that ensures precise stoichiometric weighing for high-throughput screening (HTS) and simplifies X-ray crystallographic studies.
Physicochemical Properties
The following table summarizes the core physicochemical parameters of 4-fluoro-4-phenylazepane oxalate.
| Property | Value / Description |
| Chemical Name | 4-Fluoro-4-phenylazepane oxalate |
| CAS Registry Number | 1803583-19-8 (Oxalate) 1566960-00-6 (Free Base) |
| Molecular Formula | C₁₂H₁₆FN · C₂H₂O₄ (Total: C₁₄H₁₈FNO₄) |
| Molecular Weight | 283.29 g/mol (193.26 g/mol free base + 90.03 g/mol oxalate) |
| Predicted pKa (Amine) | ~8.2 - 8.6 (Suppressed relative to unsubstituted azepane) |
| Predicted LogP (Free Base) | 2.4 - 2.8 (Optimal for CNS penetration) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>30 mg/mL), Methanol, and moderate in Water |
Synthesis and Characterization Protocols
The synthesis of tertiary fluorinated heterocycles requires precise control over reaction conditions to prevent competitive elimination pathways (e.g., formation of the tetrahydropyridine/tetrahydroazepine alkene). The following protocol utilizes Diethylaminosulfur trifluoride (DAST) for stereospecific deoxyfluorination [3].
Protocol 1: Synthesis of 4-Fluoro-4-phenylazepane Oxalate
Step 1: Grignard Addition
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Dissolve 1.0 eq of N-Boc-azepan-4-one in anhydrous THF (0.2 M) under an inert argon atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Dropwise, add 1.2 eq of Phenylmagnesium bromide (PhMgBr, 1.0 M in THF). Causality: Slow addition prevents localized heating and suppresses enolization of the ketone.
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Stir for 2 hours at room temperature, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield N-Boc-4-hydroxy-4-phenylazepane.
Step 2: Deoxyfluorination
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Dissolve the intermediate in anhydrous Dichloromethane (DCM) and cool strictly to -78 °C using a dry ice/acetone bath.
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Slowly add 1.5 eq of DAST. Causality: Maintaining -78 °C is critical. Tertiary alcohols are prone to E1 elimination under acidic/fluorinating conditions. Extreme cold kinetically favors the S_N1-like capture of the carbocation by the fluoride ion over proton loss [3].
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Allow to warm to 0 °C over 3 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to isolate N-Boc-4-fluoro-4-phenylazepane.
Step 3: Deprotection and Salt Formation
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Treat the fluorinated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group. Concentrate under vacuum.
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Free-base the residue using 1M NaOH and extract into EtOAc.
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Dissolve the free base in a 1:1 mixture of EtOAc and Ethanol. Add 1.0 eq of anhydrous Oxalic Acid dissolved in minimal Ethanol.
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Stir for 1 hour; a white precipitate will form. Filter, wash with cold EtOAc, and dry under vacuum to yield the target oxalate salt.
Protocol 2: Analytical Validation Workflow
A self-validating analytical system must confirm both the presence of the fluorine and the integrity of the azepane ring.
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LC-MS: Run on a C18 column (Water/Acetonitrile + 0.1% Formic Acid). The expected mass for the free base is m/z 194.1 [M+H]⁺ .
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¹H NMR (400 MHz, DMSO-d6): Look for the multiplet corresponding to the azepane ring protons (1.80–3.40 ppm). The phenyl protons will appear at 7.30–7.50 ppm.
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¹⁹F NMR (376 MHz, DMSO-d6): A distinct singlet should appear around -155 to -165 ppm , confirming the tertiary C-F bond.
Caption: Synthetic workflow for 4-Fluoro-4-phenylazepane oxalate via DAST deoxyfluorination.
Pharmacological Relevance and Assays
Phenylazepanes and their fluorinated derivatives are highly relevant in the study of monoaminergic signaling and opioid receptor modulation [2]. By acting as competitive inhibitors at monoamine transporters (DAT, SERT, NET), these scaffolds prevent the reuptake of neurotransmitters from the synaptic cleft, prolonging receptor activation.
Protocol 3: Radioligand Binding Assay for Transporter Affinity
To evaluate the binding affinity (Ki) of 4-fluoro-4-phenylazepane oxalate at the Dopamine Transporter (DAT):
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Membrane Preparation: Homogenize rat striatum tissue in ice-cold sucrose buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.
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Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [³H]-WIN35428 (a highly specific DAT radioligand), and 50 µL of the azepane compound at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).
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Equilibration: Incubate for 2 hours at 4 °C to reach steady-state binding kinetics. Causality: Low temperature prevents transporter internalization and proteolytic degradation during the assay.
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Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.
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Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Caption: Mechanism of monoamine transporter blockade by phenylazepane derivatives.
References
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The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. British Journal of Clinical Pharmacology.[Link]
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4-Phenylazepane (CID 436210). PubChem, National Center for Biotechnology Information.[Link]
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Ring Expansion of Cyclic β-Amino Alcohols Induced by Diethylaminosulfur Trifluoride: Synthesis of Cyclic Amines with a Tertiary Fluorine at C3. The Journal of Organic Chemistry, ACS Publications.[Link]
